(5Z)-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
CAS No.: 956987-22-7
Cat. No.: VC7443102
Molecular Formula: C22H17N3O2S2
Molecular Weight: 419.52
* For research use only. Not for human or veterinary use.
![(5Z)-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one - 956987-22-7](/images/structure/VC7443102.png)
Specification
CAS No. | 956987-22-7 |
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Molecular Formula | C22H17N3O2S2 |
Molecular Weight | 419.52 |
IUPAC Name | (5Z)-5-[[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Standard InChI | InChI=1S/C22H17N3O2S2/c1-13-9-15-10-14(7-8-18(15)27-13)20-16(11-19-21(26)23-22(28)29-19)12-25(24-20)17-5-3-2-4-6-17/h2-8,10-13H,9H2,1H3,(H,23,26,28)/b19-11- |
Standard InChI Key | MVXDMRREHDVWQH-ODLFYWEKSA-N |
SMILES | CC1CC2=C(O1)C=CC(=C2)C3=NN(C=C3C=C4C(=O)NC(=S)S4)C5=CC=CC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a (5Z)-configured thiazolidin-4-one scaffold, where the 5-position is substituted with a methylidene group linked to a 3-(2-methyl-2,3-dihydrobenzofuran-5-yl)-1-phenylpyrazole moiety. The 2-thioxo group enhances electrophilicity, facilitating interactions with biological targets . Key structural attributes include:
Property | Value |
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Molecular Formula | C₂₂H₁₇N₃O₂S₂ |
Molecular Weight | 419.52 g/mol |
IUPAC Name | (5Z)-5-[[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
SMILES | CC1CC2=C(O1)C=CC(=C2)C3=NN(C=C3/C=C\4/C(=O)NC(=S)S4)C5=CC=CC=C5 |
XLogP3 | 4.2 (estimated) |
The Z-configuration at the C5 position is critical for maintaining planar geometry, which optimizes binding to enzymatic pockets .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm the structure. Key NMR signals include:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.65–7.23 (m, 9H, aromatic-H), 5.42 (s, 2H, dihydrobenzofuran-CH₂), 3.12 (q, 2H, CH₂), 1.89 (s, 3H, CH₃) .
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¹³C NMR: δ 192.1 (C=O), 167.3 (C=S), 145.6–112.4 (aromatic carbons) .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a three-step protocol:
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Knoevenagel Condensation: Reaction of 3-(2-methyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-thioxothiazolidin-4-one under microwave irradiation (100 W, 120°C, 20 min) in acetic acid/piperidine, yielding the (5Z)-isomer selectively .
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Purification: Recrystallization from dimethylformamide (DMF) achieves >95% purity .
Parameter | Condition |
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Yield | 82–92% |
Reaction Time | 20–30 min |
Catalyst | Piperidine/AcOH |
Microwave synthesis reduces energy consumption and byproduct formation compared to conventional heating .
Green Chemistry Approaches
Recent advances employ vanadyl sulfate (VOSO₄) in acetonitrile under ultrasonication, enhancing atom economy (AE: 87%) and E-factor (0.6) .
Biological Activity and Mechanisms
Anticancer Activity
Antimicrobial Activity
Pharmacokinetic and Toxicity Profiling
ADMET Predictions
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Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) .
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Toxicity: LD₅₀ (oral, rat) = 320 mg/kg; no hepatotoxicity at therapeutic doses .
Applications and Future Directions
Structural Optimization
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